![molecular formula C16H18N4O2S B2537019 N-(2-(methylthio)phenyl)-6-morpholinopyridazine-3-carboxamide CAS No. 1396790-51-4](/img/structure/B2537019.png)
N-(2-(methylthio)phenyl)-6-morpholinopyridazine-3-carboxamide
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Overview
Description
The compound “N-(2-(methylthio)phenyl)-6-morpholinopyridazine-3-carboxamide” is a complex organic molecule. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a morpholine ring, which is a six-membered ring with one nitrogen and one oxygen atom . It also has a carboxamide group (-CONH2), and a phenyl ring with a methylthio group attached to it .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups in space. The pyridazine and phenyl rings are likely to be planar due to the nature of their bonding, while the morpholine ring might adopt a chair conformation .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For instance, the carboxamide group might be involved in acid-base reactions, while the pyridazine ring might undergo electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility might be affected by the polar carboxamide group and the nonpolar phenyl ring .Scientific Research Applications
Synthesis Processes and Chemical Structures
Compounds with morpholino and carboxamide groups have been synthesized through various chemical reactions, including condensation with active hydrogen-containing compounds and hydrazine hydrate. These synthesis processes often aim to explore the chemical structures and potential pharmaceutical applications of the compounds. For instance, the condensation of specific isocyanato compounds with morpholine and subsequent cyclization with hydrazine hydrate has led to the creation of several compounds with potential antitumor activities (Hao et al., 2017), (Lu et al., 2017).
Biological Activities
These compounds have been evaluated for their anti-inflammatory, antitumor, and antimicrobial activities. The anti-inflammatory activity was assessed in compounds synthesized by condensing N-hydroxy methyl derivatives with various active hydrogen-containing compounds, showing significant potential in models like carrageenan-induced rat paw edema method (Rajasekaran et al., 1999). Antitumor activities were observed in several studies, where the compounds exhibited inhibition of cancer cell line proliferation, highlighting their potential in cancer research and treatment (Ji et al., 2018), (Lu et al., 2020).
Structural Analysis
The crystal structure determination of these compounds provides insights into their molecular configurations and the potential for binding with biological targets. Studies have detailed the crystal structures, showing the compounds' space groups and lattice parameters, which are crucial for understanding their chemical behavior and interaction with biological molecules (Lu et al., 2017), (Lu et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2-methylsulfanylphenyl)-6-morpholin-4-ylpyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-23-14-5-3-2-4-12(14)17-16(21)13-6-7-15(19-18-13)20-8-10-22-11-9-20/h2-7H,8-11H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGZSPGVMVJFAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2=NN=C(C=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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